N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide
Description
N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a pyridin-3-ylmethyl moiety, further linked to a methanesulfonamide group
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S/c1-20(18,19)17-13(10-3-2-6-16-8-10)9-4-5-11(14)12(15)7-9/h2-8,13,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFIPBIXFNOPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC(=C(C=C1)F)F)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the core pyridine and difluorophenyl components. One common approach is the reaction of 3,4-difluorophenylboronic acid with pyridin-3-ylmethyl chloride under Suzuki-Miyaura cross-coupling conditions. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where different functional groups can replace the methanesulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the methanesulfonamide group.
Scientific Research Applications
Chemistry: In chemistry, N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the development of new therapeutic agents.
Medicine: In the medical field, this compound is being investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(3,4-dichlorophenyl)-pyridin-3-ylmethyl]methanesulfonamide
N-[(3,4-dibromophenyl)-pyridin-3-ylmethyl]methanesulfonamide
N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]methanesulfonamide
Uniqueness: N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]methanesulfonamide stands out due to the presence of the difluorophenyl group, which imparts unique chemical and physical properties compared to its chloro, bromo, or methyl counterparts. These differences can influence the compound's reactivity, stability, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
